9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-5-7-17(8-6-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-4-14-28(20)23)18-9-11-19(32-3)12-10-18/h5-12H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJRMWENHOWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-(4-Methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and molecular docking provide insights into its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
- Molecular weight: 431.5 g/mol (vs. target compound’s ~445 g/mol, estimated from analogs) . Key difference: Reduced steric hindrance at the ortho position may enhance binding to enzymes like phosphodiesterases (PDEs) but decrease selectivity .
9-(2-Methoxy-5-methylphenyl) derivative (CAS 887695-78-5):
Modifications to the Benzyl Group
- 3-(p-Fluorophenyl) derivative (Compound 13b):
Core Structure Variations
- Pyrido[1,2-e]purine-dione derivatives (e.g., Compound 9a): Replacement of the tetrahydropyrimidine ring with a pyridine moiety shifts λabs to 264 nm and λem to 486 nm, indicating extended conjugation .
Physicochemical and Pharmacological Data Comparison
*Predicted based on analogs with similar conjugation.
Biological Activity
The compound 9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a purine core fused with a pyrimidine ring, which is known to exhibit various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 431.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.5 g/mol |
| InChI | InChI=1S/C24H25N5O3/... |
| InChIKey | PXOJRMWENHOWNJ-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Cytotoxicity : The compound has shown high cytotoxic activity against various cancer cell lines such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma .
- Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. This includes inhibition of Bcr-Abl and FLT3-ITD kinases with IC50 values reported in the nanomolar range (e.g., 70 nM for Bcr-Abl) .
The mechanism of action for this class of compounds typically involves:
- Kinase Inhibition : The compound interacts with ATP-binding sites on kinases, preventing their activation and subsequent signaling pathways that promote cell division and survival.
- Signal Transduction Modulation : By inhibiting these kinases, the compound alters downstream signaling pathways that are critical for tumor growth and metastasis.
Study on Purine Derivatives
A study focusing on purine derivatives including our compound revealed that modifications at specific positions significantly affect their biological activity. For example:
- Substituents at Position 6 : Variations in substituents at the 6-position of the purine ring were shown to enhance selectivity and potency against specific cancer types.
- Alkyl Chain Length at N-9 : The length and volume of alkyl groups at N-9 were correlated with increased hydrophobic interactions within the binding pocket of kinases .
Summary of Biological Activities
| Activity Type | Targeted Kinase | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| Antitumor | Bcr-Abl | 70 | K562 |
| Antitumor | FLT3-ITD | 380 | MV4-11 |
| Cytotoxicity | Various | <500 | 4T1, COLO201 |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step heterocyclic reactions. Key steps include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) and reductive cyclization using formic acid derivatives as CO surrogates . Optimization parameters:
- Catalyst loading : Pd(Ph₃)₄ (0.05 mmol) for efficient coupling .
- Solvent selection : Toluene or THF for improved solubility and reflux conditions (e.g., 12 h at 110°C) .
- Purification : Column chromatography (EtOAc/hexane gradients) achieves >95% purity .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H NMR : Characterize substituents (e.g., CH₃ at δ 2.35 ppm for methyl groups) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 361.0) .
- X-ray crystallography : Resolve hydrogen bonding (e.g., N–H···O interactions in crystal lattices) .
Advanced: How can researchers address low yields during the final cyclization step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Catalytic system optimization : Use Pd(OAc)₂ with bulky phosphine ligands to enhance regioselectivity .
- Temperature control : Gradual heating (e.g., 60°C → 110°C) minimizes decomposition .
- Additives : Li₂CO₃ (5 eq.) improves nucleophilic substitution efficiency .
Advanced: What crystallographic methods elucidate hydrogen-bonding networks in this compound?
Answer:
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H···O bonds with distances ~2.8–3.0 Å) .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H interactions >50%) .
- Software tools : SHELXS97/SHELXL97 for refinement and Mercury for visualization .
Basic: Which in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ determination) .
- Receptor binding : Radioligand displacement studies for GPCR targets .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Map binding poses to active sites (e.g., purine-binding enzymes) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., methoxy groups enhance solubility) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) .
- Assay standardization : Use ATP-level normalization in kinase assays to reduce variability .
- Metabolic stability testing : Check for rapid degradation in liver microsomes that may skew results .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Solid state : Stable at -20°C in amber vials (degradation <5% over 6 months) .
- Solution phase : Avoid DMSO >1 week; use freshly prepared solutions in PBS (pH 7.4) .
- Light sensitivity : Store under inert gas (N₂/Ar) to prevent photodegradation .
Advanced: What strategies improve regioselectivity in N-alkylation steps?
Answer:
- Directing groups : Install temporary protecting groups (e.g., THP) to block competing sites .
- Base selection : Use K₂CO₃ instead of NaH to minimize over-alkylation .
- Microwave-assisted synthesis : Shorten reaction times, reducing side-product formation .
Advanced: What challenges arise during scale-up (>10 g), and how are they managed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
